n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine
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Overview
Description
n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine is a synthetic compound that features a unique combination of a thietane ring, an imidazole ring, and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazole derivatives is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines . The thietane ring can be introduced through a cyclization reaction involving a suitable precursor . The final step involves the alkylation of the imidazole ring with a prop-2-ynyl group under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can mimic the structure of natural nucleosides, allowing the compound to bind to and inhibit enzymes involved in nucleic acid synthesis . The thietane ring may also contribute to the compound’s biological activity by interacting with cellular membranes or proteins .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used as a solvent and precursor for other compounds.
Thiabendazole: An imidazole derivative with antifungal and antiparasitic properties.
Metronidazole: An imidazole-based antibiotic used to treat bacterial and protozoal infections.
Uniqueness
n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine is unique due to its combination of a thietane ring and a prop-2-ynyl group, which are not commonly found in other imidazole derivatives. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(5-chloro-1-methylimidazol-2-yl)methyl]-N-prop-2-ynylthietan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c1-3-4-15(9-7-16-8-9)6-11-13-5-10(12)14(11)2/h1,5,9H,4,6-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICHROAIEFZALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CN(CC#C)C2CSC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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